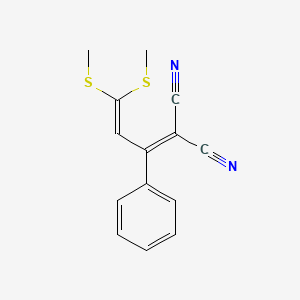
Azetidin-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-2-ol hydrochloride is a four-membered nitrogen-containing heterocyclic compound. It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. This compound is of interest in various fields of chemistry and medicinal research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Azetidin-2-ol hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-chloroalcohols. The β-chloroalcohol is first activated as a triflate, followed by displacement with cyanide in the presence of 18-crown-6 to afford β-chloronitrile. Subsequent cyclization yields azetidin-2-ol .
This reaction is efficient for synthesizing functionalized azetidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and copper-catalyzed multicomponent reactions are also explored for efficient synthesis .
化学反応の分析
Types of Reactions
Azetidin-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the azetidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Azetidin-2-ol hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of azetidin-2-ol hydrochloride involves its interaction with various molecular targets and pathways. Its ring strain and unique reactivity allow it to participate in ring-opening and expansion reactions, making it a versatile intermediate in organic synthesis. The compound can also act as a nucleophile or electrophile, depending on the reaction conditions .
類似化合物との比較
Azetidin-2-ol hydrochloride can be compared with other similar compounds such as:
Azetidin-3-ol hydrochloride: Another azetidine derivative with similar reactivity but different substitution patterns.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
This compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C3H8ClNO |
|---|---|
分子量 |
109.55 g/mol |
IUPAC名 |
azetidin-2-ol;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c5-3-1-2-4-3;/h3-5H,1-2H2;1H |
InChIキー |
KWJMOZYXYPPDCP-UHFFFAOYSA-N |
正規SMILES |
C1CNC1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


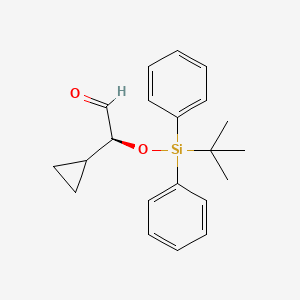
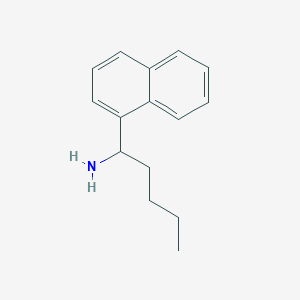
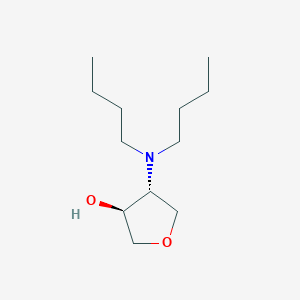



![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)

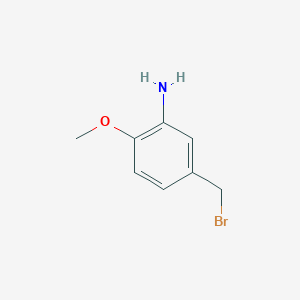

![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)
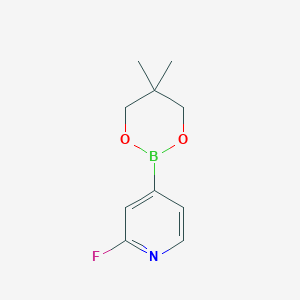
![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)
